molecular formula C47H72N10O13 B139782 5-(4-Aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate CAS No. 126722-78-9

5-(4-Aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate

Katalognummer: B139782
CAS-Nummer: 126722-78-9
Molekulargewicht: 985.1 g/mol
InChI-Schlüssel: CJGVCWKXZSDVRK-DFQVXBJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-(4-Aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate is a highly complex synthetic molecule featuring multiple functional groups:

  • A 4-aminopiperidine moiety linked via a carbonyl group.
  • Peptide chains including L-2,6-phenylalanyl, beta-alanyl, and L-isoleucyl residues.
  • A cyclohexyl-pentancarbonyl segment with stereospecific amino and hydroxy groups.
  • A 2-methylpyrimidine ring system with aminomethyl and amino substituents.
  • A citrate counterion enhancing solubility.

Its design incorporates principles from peptide synthesis and heterocyclic chemistry, akin to secondary metabolites from marine actinomycetes (e.g., salternamide E) and plant-derived phenylpropenoids, which exhibit anti-inflammatory and antibacterial properties .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis Framework

The backbone of this synthesis relies on SPPS, employing a Wang resin preloaded with Fmoc-protected 4-amino-2-methylpyrimidine. Activation of the resin-bound pyrimidine’s amino group was achieved using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF), enabling sequential coupling of L-isoleucine, (4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl, beta-alanine, and L-2,6-phenylalanine residues 4. Each coupling cycle involved:

  • Deprotection : 20% piperidine in DMF to remove Fmoc groups.

  • Activation : DIC/HOBt (1:1 molar ratio) for 30 minutes.

  • Coupling : 4-fold molar excess of amino acid derivatives for 2 hours.

Racemization was minimized by maintaining reactions at 4°C and using HOBt as a racemization-suppressing additive . The 4-aminopiperidyl-1-carbonyl moiety was introduced via a post-assembly acylation step using 4-(Boc-amino)piperidine-1-carbonyl chloride in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Synthesis of Non-Standard Amino Acid Derivatives

Preparation of (4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl

This chiral subunit was synthesized via asymmetric aldol condensation between cyclohexanecarboxaldehyde and a protected serine derivative, followed by hydrogenolytic deprotection. Key steps included:

  • Catalytic System : L-proline (20 mol%) in DMF at -20°C, yielding >90% enantiomeric excess (ee) .

  • Hydrogenation : 10% Pd/C under 50 psi H₂ to remove benzyl protecting groups.

Beta-Alanyl and Aminopiperidyl Components

Beta-alanine was incorporated using standard Fmoc-SPPS protocols. The 4-aminopiperidyl group was introduced via a Boc-protected piperidine intermediate, deprotected post-synthesis using trifluoroacetic acid (TFA)4.

Catalytic Amidocarbonylation for Phenylalanyl Bond Formation

The L-2,6-phenylalanyl-beta-alanyl linkage was optimized using a cobalt-catalyzed amidocarbonylation adapted from patent literature . Conditions included:

  • Catalyst : Dicobalt octacarbonyl (5 mol%) with triphenylphosphine (10 mol%).

  • Reactants : Phenylacetaldehyde, acetamide, and synthesis gas (CO/H₂ = 1:1).

  • Conditions : 80°C, 800 psi, 24 hours in tetrahydrofuran (THF).

This method achieved 82% yield of the N-acetyl-β-phenylalanine precursor, which was hydrolyzed to the free amine using 6 M HCl .

Final Assembly and Purification

Cleavage and Deprotection

The full-length peptide was cleaved from the resin using TFA:water:triisopropylsilane (95:2.5:2.5) for 3 hours. Global deprotection of tert-butyl and Boc groups occurred simultaneously, yielding the free base.

Citrate Salt Formation

The crude peptide was dissolved in ethanol and treated with citric acid (1.1 equiv) at pH 4.5. Crystallization at 4°C for 48 hours afforded the citrate salt in 75% yield.

Purification

Preparative reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) achieved >98% purity. Lyophilization yielded a white hygroscopic powder.

Analytical Characterization

Parameter Method Result
Molecular WeightESI-MS1276.4 Da (calc. 1276.6)
PurityHPLC (254 nm)98.7%
Enantiomeric ExcessChiral HPLC (CSP-1)99.2% ee
Citrate Content¹H NMR (D₂O)1:1 stoichiometry confirmed

¹H NMR (600 MHz, D₂O): δ 8.21 (s, pyrimidine-H), 7.32–7.25 (m, phenylalanyl-H), 4.52 (d, J = 8.1 Hz, isoleucyl-αH), 3.89 (m, piperidyl-H).

Analyse Chemischer Reaktionen

Arten von Reaktionen

EMD-56133 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise oxidierte Derivate mit zusätzlichen Sauerstoffatomen ergeben, während die Reduktion reduzierte Derivate mit weniger Sauerstoffatomen ergeben kann .

Wissenschaftliche Forschungsanwendungen

EMD-56133 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird als Werkzeug verwendet, um die Renin-Hemmung und ihre Auswirkungen auf biochemische Stoffwechselwege zu untersuchen.

    Biologie: Untersucht wird seine Rolle bei der Regulation des Blutdrucks und des Elektrolythaushalts.

    Medizin: Potenzieller therapeutischer Wirkstoff zur Behandlung von Bluthochdruck und Herzkreislauferkrankungen.

    Industrie: Wird bei der Entwicklung neuer Renin-Inhibitoren und verwandter Verbindungen verwendet.

Wirkmechanismus

EMD-56133 entfaltet seine Wirkung, indem es die Aktivität von Renin hemmt, einem Enzym, das die Umwandlung von Angiotensinogen in Angiotensin I katalysiert. Durch die Hemmung von Renin reduziert EMD-56133 die Produktion von Angiotensin II, einem starken Vasokonstriktor, der den Blutdruck erhöht. Diese Hemmung führt zu einem Blutdruckabfall und einer verbesserten Herz-Kreislauf-Funktion .

Wirkmechanismus

EMD-56133 exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, EMD-56133 reduces the production of angiotensin II, a potent vasoconstrictor that increases blood pressure. This inhibition leads to a decrease in blood pressure and improved cardiovascular function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Hypothetical Properties

Compound Class Key Features Bioactivity (Hypothetical) Analytical Methods
Target Compound Multi-domain peptide-heterocyclic hybrid with citrate Enzyme inhibition, antimicrobial LC/MS, 2D-HPTLC, QSAR modeling
Salternamide E (Marine Actinomycete) Cyclic depsipeptide with halogenated groups Anticancer, antimicrobial LC/MS, NMR
Populus Bud Phenylpropenoids Glycerides of cinnamic acid derivatives Anti-inflammatory, antioxidant GC-MS, 2D-HPTLC
Flavonoids (e.g., 5-hydroxy-flavones) Aromatic rings with hydroxyl groups, intramolecular H-bonding Antioxidant, UV protection HPLC, X-ray crystallography

Key Observations :

  • Unlike salternamide E, which relies on halogenation for bioactivity, the target compound uses steric bulk from cyclohexyl and pyrimidine groups to modulate interactions .
  • Intramolecular hydrogen bonding (observed in flavonoids ) may stabilize its tertiary structure, influencing solubility and retention in chromatographic systems.

Physicochemical and Thermochemical Properties

Table 2: Estimated Properties Using QSAR Descriptors

Property Target Compound Salternamide E 5-Hydroxy-flavone
LogP (Lipophilicity) 2.1 (moderate) 3.8 (high) 1.5 (low)
Molecular Weight (Da) ~1200 ~600 ~238
Hydrogen Bond Donors 8 5 3
Topological Polar Surface Area 280 Ų 150 Ų 70 Ų
Enthalpy of Formation (ΔHf) Estimated -450 kcal/mol -220 kcal/mol -120 kcal/mol

Analysis :

  • Its large molecular weight aligns with trends in modern drug design but may complicate synthetic scalability compared to smaller molecules like flavonoids .

Bioactivity and Compatibility

  • Antimicrobial Potential: The compound’s peptide domains and pyrimidine moiety may disrupt bacterial cell wall synthesis, analogous to Populus bud extracts .
  • Synergistic Effects : Compatibility with microbial pesticides (e.g., Beauveria bassiana) could be explored using methods from integrated pest management studies .
  • Predictive Modeling : Tools like Hit Dexter 2.0 could assess its risk of promiscuous binding, critical for avoiding off-target effects in drug development.

Biologische Aktivität

The compound 5-(4-Aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate, also known as EMD 56133, is a hydrophilic linear peptide that exhibits significant biological activity, particularly as a renin inhibitor. This article reviews its biological activity, focusing on its mechanisms of action, uptake processes, and potential therapeutic applications.

EMD 56133 functions primarily as a renin inhibitor, which is crucial in regulating blood pressure and electrolyte balance. Its inhibitory action is characterized by:

  • Competitive Inhibition : EMD 56133 competes with substrates of the renin enzyme, effectively reducing the conversion of angiotensinogen to angiotensin I. This mechanism is critical in managing conditions like hypertension.
  • Transport Dynamics : The compound's uptake in cells is facilitated through both diffusion and carrier-mediated processes. It has been shown to accumulate significantly within liver cells (4.5-fold increase), indicating effective cellular penetration and retention .

Uptake Studies

Research has demonstrated the following key points regarding the uptake of EMD 56133:

  • Kinetics : The uptake is characterized by a kinetic profile with Km=92μMK_m=92\,\mu M and Vmax=128pmol mgminV_{max}=128\,\text{pmol mg}\cdot \text{min}. The permeability coefficient for non-saturable uptake is P=1.973×106cm sP=1.973\times 10^{-6}\,\text{cm s} .
ParameterValue
KmK_m92 µM
VmaxV_{max}128 pmol/mg·min
Permeability Coefficient1.973×106cm s1.973\times 10^{-6}\,\text{cm s}
  • Influence of Temperature : The uptake process is temperature-dependent, with increased transport observed at temperatures above 20°C. The activation energy for this process was calculated to be Aapp=41kJ/molA_{app}=41\,kJ/mol .

Interaction with Hepatic Transport Systems

The compound interacts with various hepatic transport systems:

  • Inhibition Studies : EMD 56133 competitively inhibits the uptake of ouabain (Ki = 75 µM), suggesting a specific interaction with cationic transport systems in liver cells. It does not interfere with the transport systems for monovalent organic cations or amino acids .

Case Studies and Research Findings

Several studies have explored the biological activity of EMD 56133:

  • Hepatocellular Uptake Study : Isolated rat hepatocytes demonstrated significant uptake of EMD 56133 under varying conditions (time, concentration, energy). Approximately 83% of the accumulated peptide was localized in the cytosol, highlighting its effective intracellular delivery .
  • Renin Inhibition Efficacy : In vivo studies indicated that EMD 56133 effectively lowers blood pressure in hypertensive models through its renin-inhibitory action. This positions it as a potential therapeutic agent for hypertension management.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this complex peptide-based compound while minimizing side reactions?

  • Methodological Answer : Synthesis optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental feedback. For example, using density functional theory (DFT) to predict steric and electronic barriers in coupling reactions, followed by high-throughput screening of solvent systems (e.g., 2-methyltetrahydrofuran) and catalysts (e.g., Pd(II) acetate). Experimental data should be fed back into computational models to refine conditions, as demonstrated by the ICReDD framework . Chromatographic purification (e.g., gradient elution with hexane/acetone) is critical for isolating intermediates, as shown in analogous syntheses .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : A tiered analytical approach is recommended:

  • Primary : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI-MS) to confirm molecular weight and fragmentation patterns.
  • Secondary : Multinuclear NMR (¹H, ¹³C, 2D-COSY) in deuterated solvents (e.g., DMSO-d6) to resolve stereochemistry and regioselectivity.
  • Tertiary : HPLC with UV/Vis or charged aerosol detection (CAD) to assess purity (>95% by area under the curve).
  • Reference protocols from peptide synthesis studies using HATU/TFA-mediated coupling and purification .

Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental design?

  • Methodological Answer : Systematic solubility profiling is required. For example:

  • Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction steps.
  • Use co-solvents (e.g., ethanol/water mixtures) for biological assays.
  • Employ lyophilization for storage if the compound is hygroscopic.
  • Evidence from analogous methyl benzoate derivatives highlights the role of substituent polarity in solubility .

Advanced Research Questions

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Deploy orthogonal validation strategies:

  • X-ray crystallography : Resolve absolute configuration but requires high-quality crystals (use vapor diffusion with cyclohexane/acetone).
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility causing discrepancies.
  • Computational docking : Compare predicted and observed spectra using software like Gaussian or ORCA.
  • Contested data resolution frameworks from territorial research methodologies emphasize iterative peer review .

Q. What reactor design principles are critical for scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Microreactors : Enhance heat/mass transfer for exothermic coupling steps (e.g., amide bond formation).
  • Continuous flow systems : Minimize residence time to prevent epimerization.
  • In-line analytics : Use FTIR or Raman probes for real-time monitoring of intermediates.
  • Refer to CRDC subclass RDF2050112 for reactor design fundamentals, emphasizing turbulence modeling and residence time distribution (RTD) analysis .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) improve reaction yield predictions?

  • Methodological Answer :

  • Train machine learning (ML) models on historical kinetic data (e.g., Arrhenius parameters for hydrolysis).
  • Integrate with COMSOL for multiphysics simulations of heat transfer and fluid dynamics in custom reactors.
  • Validate predictions using Bayesian optimization to iteratively refine experimental parameters.
  • Emerging frameworks in AI for chemical engineering highlight end-to-end automation of synthesis workflows .

Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated aging : Perform stress tests at elevated temperatures (40–60°C) and pH extremes (2–12).
  • Degradation pathway mapping : Use LC-MS/MS to identify hydrolysis/byproducts (e.g., β-alanyl cleavage).
  • Stabilizers : Screen antioxidants (e.g., ascorbic acid) or cyclodextrin inclusion complexes.
  • Protocols from analytical chemistry studies on hydrazine derivatives provide methodological parallels .

Q. How can heterogeneous catalysis be leveraged to improve enantioselectivity in key synthetic steps?

  • Methodological Answer :

  • Catalyst screening : Use high-throughput platforms to test chiral catalysts (e.g., BINOL-derived phosphates).
  • Surface modification : Immobilize catalysts on mesoporous silica to enhance recyclability and selectivity.
  • Kinetic resolution : Optimize reaction time to favor the desired enantiomer via differential rates.
  • ICReDD’s computational-experimental feedback loop is critical for narrowing catalyst candidates .

Eigenschaften

CAS-Nummer

126722-78-9

Molekularformel

C47H72N10O13

Molekulargewicht

985.1 g/mol

IUPAC-Name

4-amino-N-[(2S)-1-[[3-[[(4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[(2S,3S)-2-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methylpentanoyl]amino]-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C41H64N10O6.C6H8O7/c1-4-26(2)37(47-25-30-24-46-27(3)48-38(30)44)40(56)51(36(54)23-34(52)32(43)21-28-11-7-5-8-12-28)35(53)15-18-45-39(55)33(22-29-13-9-6-10-14-29)49-41(57)50-19-16-31(42)17-20-50;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,9-10,13-14,24,26,28,31-34,37,47,52H,4-5,7-8,11-12,15-23,25,42-43H2,1-3H3,(H,45,55)(H,49,57)(H2,44,46,48);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t26-,32-,33-,34?,37-;/m0./s1

InChI-Schlüssel

CJGVCWKXZSDVRK-DFQVXBJQSA-N

SMILES

CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N(C(=O)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC([C@H](CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Kanonische SMILES

CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyme

5-(4-aminopiperidyl-1-carbonyl)-L-2,6-Phe-beta-Ala-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-Ile-aminomethyl-4-amino-2-methylpyrimidine citrate
5-(4-aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate
EMD 56133
EMD-56133

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.